Bicyclo[4.1.0]heptane-2-thiol
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Overview
Description
Bicyclo[410]heptane-2-thiol is an organic compound that belongs to the class of bicyclic molecules It is characterized by a bicyclo[410]heptane framework with a thiol group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-2-thiol can be synthesized through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions typically involve the use of diethyl ether as a solvent and a zinc-copper couple to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization processes, utilizing efficient catalytic systems to ensure high yields and purity. The choice of catalysts and reaction conditions can be optimized to meet industrial standards and requirements.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Bicyclo[4.1.0]heptane-2-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-2-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, affecting biochemical pathways. The compound’s bicyclic structure also contributes to its reactivity and stability in different environments.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.0]hexane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
Bicyclo[4.1.0]heptane-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential applications in various fields. Its bicyclic structure also provides a rigid framework that can influence its interactions with other molecules.
Biological Activity
Bicyclo[4.1.0]heptane-2-thiol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a bicyclic structure comprising a seven-membered ring with a thiol (-SH) functional group. This configuration can influence its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of bicyclic compounds like this compound often stems from their ability to interact with various biological pathways. Key mechanisms include:
- Antioxidant Activity : Thiol groups are known for their ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation or inflammatory responses.
- Receptor Modulation : Bicyclic compounds can interact with receptors, altering signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |
Anticancer | Cytotoxic effects on cancer cell lines |
Case Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of various bicyclic compounds, including this compound, on breast cancer cell lines MCF-7 and MDA-MB-468. The results indicated that compounds with a thiol group exhibited significant antiproliferative activity, suggesting their potential as anticancer agents.
Case Study 2: Enzyme Inhibition
Research has shown that derivatives of bicyclo[4.1.0]heptane can act as effective inhibitors of specific enzymes involved in the inflammatory response. For instance, certain synthesized analogs demonstrated strong inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in mediating inflammation and pain.
Properties
Molecular Formula |
C7H12S |
---|---|
Molecular Weight |
128.24 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptane-2-thiol |
InChI |
InChI=1S/C7H12S/c8-7-3-1-2-5-4-6(5)7/h5-8H,1-4H2 |
InChI Key |
DGWTUVJUVZGFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)S |
Origin of Product |
United States |
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